molecular formula C17H27ClN2O3 B1594408 Roxatidine hydrochloride CAS No. 97900-88-4

Roxatidine hydrochloride

Cat. No. B1594408
CAS RN: 97900-88-4
M. Wt: 342.9 g/mol
InChI Key: DPCZALPCMCPHAK-UHFFFAOYSA-N
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Description

Roxatidine hydrochloride is a specific and competitive histamine H2 receptor antagonist . It is used for the treatment of disorders of the upper gastrointestinal region that are due to an excess of hydrochloric acid in the gastric juice, such as duodenal ulcers and benign gastric ulcers . It is also used for the prophylaxis of recurrent gastric and duodenal ulcers .


Synthesis Analysis

The synthetic method of Roxatidine acetate hydrochloride involves the reaction of methyl alcohol, m-hydroxybenzaldehyde, piperidines, POTASSIUM BOROHYDRIDE, and magnesium chloride .


Molecular Structure Analysis

Roxatidine hydrochloride has a chemical formula of C17H27ClN2O3 . Its molecular weight is 342.860 .


Chemical Reactions Analysis

Roxatidine acetate hydrochloride is rapidly metabolised to the primary, active desacetyl metabolite . It is well absorbed orally with 80–90% bioavailability . The drug is mainly excreted into the urine and at least 70% of the amount administered is excreted within 24 hours .


Physical And Chemical Properties Analysis

Roxatidine hydrochloride has a molecular weight of 342.860 . It has a chemical formula of C17H27ClN2O3 .

Safety And Hazards

Roxatidine hydrochloride is harmful if swallowed . It is also harmful to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Roxatidine acetate hydrochloride has been used clinically for an anti-ulcer agent . Because it is a relatively safe medicine and absorbed almost (greater than 95%) and quickly after oral administration, it can be applied to other symptoms . For example, a study examined whether Roxatidine acetate hydrochloride had anti-Atopic Dermatitis effects and determined the underlying molecular mechanism of Roxatidine acetate hydrochloride .

properties

IUPAC Name

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCZALPCMCPHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78273-80-0 (Parent)
Record name Roxatidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80913548
Record name 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80913548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roxatidine hydrochloride

CAS RN

97900-88-4
Record name Roxatidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80913548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROXATIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MN79F61ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SS Gaikwad, RD Avhad… - Drug Development and …, 2020 - Taylor & Francis
Objective: The main aim of this research work was to develop and evaluate cost effective modified release tablets of Capecitabine (CAP) without utilizing coating techniques. Methods: …
Number of citations: 4 www.tandfonline.com
M Ali - Mass Spectrometry in Drug Discovery, 2001 - books.google.com
… The metabolism of roxatidine hydrochloride: liberation of deuterium from the piperidine ring during hydroxylation. Drug Metab Disp 15: 551-559, 1987. 77. …
Number of citations: 0 books.google.com
A Telasang, A Kumar, SV Kulkarni - Scholars Research Library, 2014
Number of citations: 2
周灿, 王林海, 余世荣, 陈富超… - Practical Pharmacy & …, 2019 - search.ebscohost.com
… The proportional amount of roxatidine hydrochloride acetate for … Howeverꎬthe content of roxatidine hydrochloride acetate … Conclusion Roxatidine hydrochloride acetate for injection …
Number of citations: 2 search.ebscohost.com
김태인, 김석태 - 한국관세학회학술대회, 2006 - dbpia.co.kr
… [제1차 안내사항] Bayer 독일 : Glucobay Tablet, Ciprobay Tablet 처분 또는 사용 제한 제4방법 적용: USD 2587991 | AVENTIS : Roxatidine Hydrochloride, Selector Tablet 조건사정 할인 …
Number of citations: 2 www.dbpia.co.kr

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